![molecular formula C20H18ClN5 B2404182 1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-34-5](/img/structure/B2404182.png)

1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

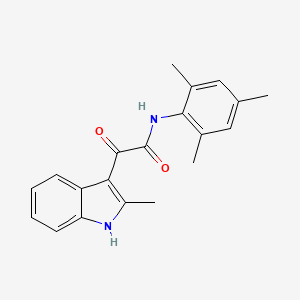

“1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolopyrimidine core, which is a type of nitrogen-containing heterocycle . This class of compounds is of great interest due to their biological potential .

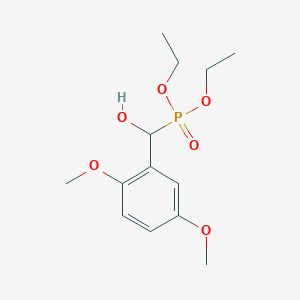

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. It would have a pyrazolopyrimidine core with various substituents, including a 5-chloro-2-methylphenyl group and a 2,3-dimethylphenyl group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. As a nitrogen-containing heterocycle, it could potentially undergo a variety of reactions .

Scientific Research Applications

Synthesis and Characterization

- 1H-pyrazolo[3,4-d]pyrimidines, including variants like the specified compound, are synthesized and characterized using methods like elemental analysis, NMR, IR spectroscopy, mass-spectrometry, and X-ray analysis. This process contributes to understanding their structure and potential applications in various fields (Ogurtsov & Rakitin, 2021).

Biological Activity

- Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one, similar in structure to the specified compound, have been evaluated for their antitumor activity, particularly against human breast adenocarcinoma cell lines. This research suggests potential therapeutic applications for certain types of cancer (Abdellatif et al., 2014).

Antibacterial Properties

- Pyrazolo[3,4-d]pyrimidine derivatives, including structures akin to the specified compound, have been studied for their antibacterial properties. This research is crucial for developing new antimicrobial agents (Rahmouni et al., 2014).

Anti-Inflammatory Activity

- Similar derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their anti-inflammatory activity. These studies are significant for developing new treatments for inflammation-related diseases (El-Dean et al., 2016).

Potential in Drug Development

- Derivatives of pyrazolo[3,4-d]pyrimidines, similar to the specified compound, have shown affinity as serotonin 5-HT6 receptor antagonists. This research has implications for the development of drugs targeting neurological and psychiatric disorders (Ivachtchenko et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5/c1-12-5-4-6-17(14(12)3)25-19-16-10-24-26(20(16)23-11-22-19)18-9-15(21)8-7-13(18)2/h4-11H,1-3H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRMEHVIWMEZHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

![(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2404111.png)

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)

![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)